2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a synthetic organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring fused with a piperazine moiety, which is further substituted with a 3-methoxybenzoyl group. It has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research .
Mechanism of Action
Target of Action
The primary targets of 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . The interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors affects several biochemical pathways. These receptors are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The results identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. The activation or blockade of these receptors can lead to various physiological effects, such as the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole derivative with piperazine in the presence of a suitable base such as sodium hydride or potassium carbonate.
Substitution with 3-Methoxybenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 3-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-8-(4-methylphenyl)quinoline
- **3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
- **NIBR189 (3-(4-bromophenyl)-1-(4-(4-methoxybenzoyl)piperazin-1-yl)prop-2-en-1-one)
Uniqueness
2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole stands out due to its unique combination of a benzothiazole ring and a piperazine moiety substituted with a 3-methoxybenzoyl group. This structural arrangement imparts distinct biological activities, particularly its potent anticancer properties, which are not commonly observed in other similar compounds .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-24-15-6-4-5-14(13-15)18(23)21-9-11-22(12-10-21)19-20-16-7-2-3-8-17(16)25-19/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPNATPRSLGLMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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